Estramustinephosphate
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Overview
Description
Estramustine phosphate is a chemotherapeutic agent and estrogen ester used primarily in the treatment of prostate cancer. It is a combination of estradiol and nitrogen mustard, which gives it both hormonal and cytotoxic properties. This compound is known for its dual action as both an estrogen and a chemotherapy medication .
Preparation Methods
Synthetic Routes and Reaction Conditions
Estramustine phosphate is synthesized by linking estradiol with a nitrogen mustard moiety through a carbamate ester bond. The synthesis involves the reaction of estradiol with bis(2-chloroethyl)amine to form estramustine, which is then phosphorylated to produce estramustine phosphate .
Industrial Production Methods
In industrial settings, the production of estramustine phosphate involves large-scale chemical synthesis under controlled conditions to ensure purity and efficacy. The process typically includes steps such as esterification, phosphorylation, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Estramustine phosphate undergoes several types of chemical reactions, including:
Hydrolysis: The carbamate ester bond can be hydrolyzed to release estradiol and nitrogen mustard derivatives.
Alkylation: The nitrogen mustard moiety can alkylate DNA and other cellular components, leading to cytotoxic effects.
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous conditions, often catalyzed by enzymes or acidic/basic environments.
Alkylation: Requires the presence of DNA or other nucleophilic targets within the cell.
Major Products Formed
Scientific Research Applications
Estramustine phosphate has a wide range of scientific research applications, particularly in the fields of medicine and oncology:
Prostate Cancer Treatment: Used as a chemotherapeutic agent for metastatic and progressive prostate cancer.
Radiation Protection: Exhibits properties that protect against radiation damage.
Cell Cycle Studies: Used in research to study cell cycle arrest and apoptosis in cancer cells.
Mechanism of Action
Estramustine phosphate exerts its effects through a combination of hormonal and cytotoxic mechanisms:
Comparison with Similar Compounds
Estramustine phosphate is unique due to its dual action as both an estrogen and a chemotherapeutic agent. Similar compounds include:
Estradiol: Primarily a hormonal agent without cytotoxic properties.
Nitrogen Mustard Derivatives: Cytotoxic agents without hormonal effects.
Estramustine phosphate stands out because it combines the properties of both types of compounds, making it particularly effective in the treatment of hormone-sensitive cancers like prostate cancer .
Properties
Molecular Formula |
C23H32Cl2NO6P |
---|---|
Molecular Weight |
520.4 g/mol |
IUPAC Name |
[(13S)-13-methyl-17-phosphonooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate |
InChI |
InChI=1S/C23H32Cl2NO6P/c1-23-9-8-18-17-5-3-16(31-22(27)26(12-10-24)13-11-25)14-15(17)2-4-19(18)20(23)6-7-21(23)32-33(28,29)30/h3,5,14,18-21H,2,4,6-13H2,1H3,(H2,28,29,30)/t18?,19?,20?,21?,23-/m0/s1 |
InChI Key |
ADFOJJHRTBFFOF-LUKFGJPWSA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1CCC2OP(=O)(O)O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl |
Canonical SMILES |
CC12CCC3C(C1CCC2OP(=O)(O)O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl |
Origin of Product |
United States |
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